molecular formula C12H19NO B14063613 (1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol

(1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol

Cat. No.: B14063613
M. Wt: 193.28 g/mol
InChI Key: SFHNNKPRVQLBGT-UHFFFAOYSA-N
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Description

(1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a pentanol backbone. The stereochemistry of the compound, indicated by the (1S,3S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using a chiral reducing agent. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve high yield and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for cost-effectiveness, scalability, and environmental sustainability. Techniques such as continuous flow synthesis and the use of renewable resources are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its overall efficacy and potency.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-3-Amino-4-methyl-1-phenylpentan-1-ol can be compared with other chiral amino alcohols, such as (1R,3R)-3-Amino-4-methyl-1-phenylpentan-1-ol and (1S,3R)-3-Amino-4-methyl-1-phenylpentan-1-ol.
  • Other similar compounds include various amino alcohols with different substituents on the phenyl ring or the pentanol backbone.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-amino-4-methyl-1-phenylpentan-1-ol

InChI

InChI=1S/C12H19NO/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9,11-12,14H,8,13H2,1-2H3

InChI Key

SFHNNKPRVQLBGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(C1=CC=CC=C1)O)N

Origin of Product

United States

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